3-Pyridinecarboxamide, 2-methyl-6-phenyl-
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Overview
Description
3-Pyridinecarboxamide, 2-methyl-6-phenyl- is an organic compound with the molecular formula C13H12N2O It is a derivative of pyridinecarboxamide, characterized by the presence of a methyl group at the 2-position and a phenyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-methyl-6-phenyl- typically involves the reaction of 2-methyl-6-phenylpyridine with a suitable carboxylating agent. One common method is the reaction of 2-methyl-6-phenylpyridine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 2-methyl-6-phenyl- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 2-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 2-methyl-6-phenyl-.
Reduction: 3-Pyridinecarboxamide, 2-methyl-6-phenyl-amine.
Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, 2-methyl-6-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for understanding biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication. For anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide: Lacks the methyl and phenyl groups, resulting in different chemical properties and biological activities.
2-Methyl-3-pyridinecarboxamide: Similar structure but without the phenyl group, leading to variations in reactivity and applications.
6-Phenyl-3-pyridinecarboxamide:
Uniqueness
3-Pyridinecarboxamide, 2-methyl-6-phenyl- is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
2-methyl-6-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-11(13(14)16)7-8-12(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBUMFUHLAWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457249 |
Source
|
Record name | 3-Pyridinecarboxamide, 2-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132382-00-4 |
Source
|
Record name | 3-Pyridinecarboxamide, 2-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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